molecular formula C10H14O2 B12805248 (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid CAS No. 98875-00-4

(1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid

Katalognummer: B12805248
CAS-Nummer: 98875-00-4
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: CZDWEPMNMRFZOA-XKSSXDPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid is a bicyclic organic compound. The compound’s structure features a bicycloheptane ring system with methyl and carboxylic acid functional groups. This unique structure imparts specific chemical properties and reactivity patterns to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid typically involves multiple steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide in the presence of a base.

    Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions are often employed to achieve these goals.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is studied for its unique bicyclic structure and reactivity, which can be useful in the synthesis of complex organic molecules.

Biology

Research may explore the compound’s potential biological activity, including its interactions with enzymes or receptors.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity.

Industry

The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.

Wirkmechanismus

The mechanism by which (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicycloheptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Methylated carboxylic acids: Compounds with similar functional groups but different ring systems.

Uniqueness

The unique combination of a bicycloheptane ring system with methyl and carboxylic acid groups distinguishes (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid from other compounds. This unique structure imparts specific chemical properties and reactivity patterns that can be exploited in various applications.

Eigenschaften

CAS-Nummer

98875-00-4

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

(1S,6S,7S)-1,4-dimethylbicyclo[4.1.0]hept-3-ene-7-carboxylic acid

InChI

InChI=1S/C10H14O2/c1-6-3-4-10(2)7(5-6)8(10)9(11)12/h3,7-8H,4-5H2,1-2H3,(H,11,12)/t7-,8+,10-/m0/s1

InChI-Schlüssel

CZDWEPMNMRFZOA-XKSSXDPKSA-N

Isomerische SMILES

CC1=CC[C@]2([C@@H](C1)[C@@H]2C(=O)O)C

Kanonische SMILES

CC1=CCC2(C(C1)C2C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.